molecular formula C7H6Cl2O B158034 2,5-Dichloroanisole CAS No. 1984-58-3

2,5-Dichloroanisole

Cat. No. B158034
CAS RN: 1984-58-3
M. Wt: 177.02 g/mol
InChI Key: QKMNFFSBZRGHDJ-UHFFFAOYSA-N
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Description

2,5-Dichloroanisole is a clear colorless to very slightly yellow liquid . It is also known by other names such as 1,4-Dichloro-2-methoxybenzene .


Molecular Structure Analysis

The molecular formula of 2,5-Dichloroanisole is C7H6Cl2O . Its molecular weight is 177.02 g/mol . The IUPAC name for this compound is 1,4-dichloro-2-methoxybenzene .


Physical And Chemical Properties Analysis

2,5-Dichloroanisole is a clear colorless to very slightly yellow liquid . Its molecular weight is 177.02 g/mol . The compound has a density of 1.33 .

Scientific Research Applications

Odor Compounds Formation in Water Chlorination

Chloroanisoles, including 2,5-Dichloroanisole, are identified as compounds responsible for earthy and musty odors in drinking water. Research by Zhang et al. (2016) focused on understanding and minimizing the formation of chloroanisoles like 2,4-dichloroanisole and 2,6-dichloroanisole during water chlorination. They established a kinetic database for chlorination of anisole, which is crucial for optimizing water chlorination processes to reduce unwanted odors (Zhang et al., 2016).

Detection and Analysis in Water Samples

Bai et al. (2016) developed a method for simultaneous determination of chloroanisoles, including 2,4-dichloroanisole and 2,6-dichloroanisole, in water. They used a low-density solvent-based dispersive liquid-liquid microextraction and derivatization followed by gas chromatography, enhancing the detection and analysis of these compounds in water samples (Bai et al., 2016).

Cork Taint in Wine

Chloroanisoles, including 2,4-dichloroanisole and 2,6-dichloroanisole, have been studied for their role in cork taint in wines. Riu et al. (2006) developed a method for quantifying chloroanisoles in cork using headspace solid-phase microextraction and gas chromatography. This research is significant for the wine industry, as it helps in evaluating and preventing cork taint due to these compounds (Riu et al., 2006).

Synthesis and Chemical Analysis

Xingquan (2010) researched the synthesis of 2,6-Dichloroanisole from 2,6-dichlorophenol, using dimethyl carbonate as a methylating agent. This research contributes to understanding the synthesis pathways and possible applications of dichloroanisoles in various industrial and chemical processes (Xingquan, 2010).

Safety And Hazards

2,5-Dichloroanisole may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

1,4-dichloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMNFFSBZRGHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027452
Record name 1,4-Dichloro-2-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloroanisole

CAS RN

1984-58-3
Record name 1,4-Dichloro-2-methoxybenzene
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Record name 2,5-Dichloroanisole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-dichloro-2-methoxy-
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Record name 1,4-Dichloro-2-methoxybenzene
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Record name 2,5-dichloroanisole
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Record name 2,5-DICHLOROANISOLE
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Synthesis routes and methods I

Procedure details

Dimethylsulfate (94.64 g) is added dropwise over a 40 minute period to a cooled stirred solution of 2,5-dichlorophenol (122.25 g) and sodium hydroxide (31.5 g) in water (300 ml). This mixture is stirred at room temperature for one hour then at reflux for 2 hours, then cooled to room temperature. The organic layer is separated and combined with ether extracts of the remaining aqueous layer. The ether solution is dried (saturated NaCl, Na2SO4, K2CO3) and the ether removed to give 2,5-dichloroanisole. Distillation gives a colorless liquid (115° C. at aspirator vacuum).
Quantity
94.64 g
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reactant
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122.25 g
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31.5 g
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reactant
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Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Anhydrous K2CO3 (21.9 g, 0.159 mol) and methyl iodide (10.8 mL, 0.178 mol) were added to a solution of 2,5-dichlorophenol (23.5 g, 0.144 mol) in 215 mL acetone. The reaction was allowed to stir at room temperature for 20 hours, then filtered through a celite pad. The filtrate was concentrated to a residue which was taken up in diethylether. The ether solution was washed with 10% NaHSO3, water, several portions of 1 M NaOH, and brine, then dried with anhydrous Na2SO4. Upon filtration and concentration, the residue was distilled (8 mm Hg, 110° C.) to yield 23.7 g (93.5%) of a light yellow oil.
Name
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
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reactant
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23.5 g
Type
reactant
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215 mL
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Yield
93.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
WD Watson - The Journal of Organic Chemistry, 1982 - ACS Publications
Method B. A solution containing allylic alcohol 22a (240 mg, 0.86 mmol) in 1.5 mL of hexamethylphosphoramide was stirred at 60 Cunder nitrogen while methyltriphenoxyphosphonium …
Number of citations: 17 pubs.acs.org
MAVR da Silva, AIMCL Ferreira - The Journal of Chemical Thermodynamics, 2008 - Elsevier
The present work reports the values of the gaseous standard (p ∘ =0.1MPa) molar enthalpies of formation of four isomers of dichloroanisole: 2,3-, 2,4-, 2,6-, and 3,5-dichloroanisole, at T…
Number of citations: 8 www.sciencedirect.com
H Sone, M Nakajima, J Yonemoto - … Gakkaishi (Journal of Japan Society on …, 1997 - osti.gov
Chlorinated organic compounds has high priority for toxicity screening among environmental hazardous chemicals. In the present study, we used immortalized rat hepatocytes as a liver …
Number of citations: 0 www.osti.gov
T Schaefer, R Sebastian - Journal of Magnetic Resonance (1969), 1987 - Elsevier
A recent analysis of the ‘H NMR spectrum at 90 MHz of anisole in acetone-& solution reports the proximate spin-spin coupling constant between the ortho and methyl protons as-0.141 (2…
Number of citations: 21 www.sciencedirect.com
DG Oh, TM Benziger - 1990 - osti.gov
This patent describes the preparation of 1,3,5-triamino-2,4,6- trinitrobenzene (TATB) from 2,5-dichloroanisole. Nitration of 3,5- dichloroanisole under relatively mild conditions gave 3,5-…
Number of citations: 2 www.osti.gov
X Li, HJ Lehmler - iro.uiowa.edu
Xueshu Li, Hans-Joachim Lehmler, Dataset for synthesis and authentication of 2, 2', 5, 5'-tetrachlorobiphenyl-4-ol (4-OH-PCB 52). University of Iowa (dataset), 2022. https://doi. org/…
Number of citations: 0 iro.uiowa.edu
H Sone, M Nakajima, J Yonemoto - Mizu Kankyo Gakkaishi/Journal of …, 1998 - hero.epa.gov
Chlorinated organic compounds has high priority for toxicity screening among environmental hazardous chemicals. In the present study, we used immortalized rat hepatocytes as a liver …
Number of citations: 0 hero.epa.gov
AM Gardner, JT Chen, JAG Roach… - … and biophysical research …, 1973 - Elsevier
Rabbits fed 2,5,2′,5′-tetrachlorobiphenyl excreted three hydroxylated tetrachlorobiphenyl metabolites in urine. Two were identified as 3-hydroxy-2,5,2′,5′-tetrachlorobiphenyl and 4…
Number of citations: 109 www.sciencedirect.com
AP Pollnitz, KH Pardon, D Liacopoulos… - Australian Journal of …, 1996 - Wiley Online Library
A new method has been developed for the analysis, by gas chromatography/mass spectrometry, of 2,4,6‐trichloroanisole (TCA) and other chloroanisoles in cork‐tainted wines, using a …
Number of citations: 122 onlinelibrary.wiley.com
B Jansson, G Sundström - Biomedical Mass Spectrometry, 1974 - Wiley Online Library
The mass spectra of synthetic methoxychlorobiphenyls have been investigated. These substances are of interest as reference compounds in studies of the metabolism of …
Number of citations: 71 onlinelibrary.wiley.com

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